H-Pro-Oipr.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-yl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZSUYHZQHGYOD-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of H Pro Oipr.hcl
Classic Esterification Protocols and Their Modern Refinements in Research Settings
Traditional methods for amino acid esterification remain fundamental in many laboratory settings. These protocols, primarily the Fischer-Speier esterification and thionyl chloride-mediated methods, are well-established and effective, with ongoing research aimed at refining their efficiency and safety.
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. For amino acid esters like H-Pro-Oipr.HCl, this is typically achieved by suspending L-proline in an excess of the corresponding alcohol, in this case, isopropanol, and then introducing a strong acid catalyst. The use of gaseous hydrogen chloride (HCl) is a common and effective method, as it provides an anhydrous acidic environment that drives the equilibrium towards the ester product. tamu.edusciencemadness.org
The optimization of this process involves careful control over several parameters, including reaction time, temperature, and the concentration of reactants and catalyst. While specific optimization data for the isopropyl ester of proline is not extensively published, data from analogous syntheses of other proline esters provide insight into typical conditions and outcomes. google.com
| Ester | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl Ester HCl | Methanol | HCl (gas) | Reflux | 2-4 | 73.4 | google.com |
| Ethyl Ester HCl | Ethanol | HCl (gas) | Not specified | Not specified | ~53 (unoptimized) | sciencemadness.org |
| Benzyl (B1604629) Ester HCl | Benzyl Alcohol | Thionyl Chloride (generates HCl) | 0 to RT | 50 | 93 | chemicalbook.com |
Note: The table presents data for similar L-proline esters to illustrate typical reaction conditions and yields in acid-catalyzed esterification.
An alternative and highly effective method for the synthesis of amino acid esters is the use of thionyl chloride (SOCl₂) in the presence of the alcohol. This method is often preferred as it can lead to high yields and pure products. The reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride intermediate, which then rapidly reacts with the alcohol to form the ester. A key advantage is that the byproducts of the initial reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. rsc.org The in situ generated HCl also serves to catalyze the esterification, combining aspects of both methods. chemicalbook.com
Control of the reaction kinetics is achieved by managing the temperature and the rate of addition of thionyl chloride. Typically, the reaction is initiated at a low temperature (e.g., 0 to -10 °C) during the addition of SOCl₂ to moderate the exothermic reaction, and then allowed to warm to room temperature or heated to reflux to ensure completion. google.com This careful temperature control helps to minimize side reactions and improve the purity profile of the final product. Patents describing the synthesis of proline esters and related amino acid isopropyl esters often report high purity and yields using this method. google.comgoogle.com
| Target Compound | Substrate | Alcohol | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| L-Proline Methyl Ester HCl | L-Proline | Methanol | Thionyl Chloride | High (not specified) | High (not specified) | google.com |
| L-Alanine Isopropyl Ester HCl | L-Alanine | Isopropanol | Thionyl Chloride, Alumina | 93.7 | 99.2 | google.com |
| L-Proline Benzyl Ester HCl | L-Proline | Benzyl Alcohol | Thionyl Chloride | 93 | High (elemental analysis confirmed) | chemicalbook.com |
Alternative and Advanced Synthetic Routes for this compound
Beyond the classic protocols, research into alternative synthetic pathways aims to provide milder reaction conditions, improved selectivity, or access to novel derivatives.
The synthesis of this compound can conceptually proceed through the use of activated proline derivatives. In this approach, the carboxylic acid of proline is first converted into a more reactive functional group, such as an acid chloride (L-prolyl chloride) or an N-carboxyanhydride (NCA). These activated intermediates can then react with isopropanol, often under milder conditions and with shorter reaction times than direct esterification.
The use of N-protected proline derivatives is common in peptide synthesis and the synthesis of complex proline analogs. nih.govnih.govnih.gov For instance, N-Boc or N-Cbz protected proline can be activated with coupling agents and then reacted with nucleophiles. While this multi-step approach involving protection and deprotection is more common for incorporating proline into larger molecules, the direct synthesis of the simple isopropyl ester from an activated precursor like L-prolyl chloride hydrochloride is a viable, though less commonly documented, alternative. This route would involve the initial formation of the acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of isopropanol.
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. Lipases are a class of enzymes that are particularly effective at catalyzing esterification reactions. jmbfs.org The enzymatic synthesis of amino acid esters, including proline esters, offers several advantages over traditional chemical methods. nih.gov
The key benefits of using biocatalytic strategies include:
High Enantioselectivity : Enzymes are inherently chiral and can distinguish between enantiomers, which is crucial for producing optically pure amino acid derivatives. This eliminates the risk of racemization that can sometimes occur under harsh chemical conditions. rsc.orgmdpi.com
Mild Reaction Conditions : Enzymatic reactions are typically carried out in aqueous or organic solvents at or near room temperature and neutral pH, which protects sensitive functional groups.
Regioselectivity and Chemoselectivity : Lipases can selectively catalyze the esterification of the carboxylic acid group without affecting other functional groups in the molecule.
In a typical setup, L-proline and isopropanol would be incubated with a lipase (often immobilized on a solid support for easier recovery and reuse) in a suitable organic solvent. researchgate.net The choice of solvent is critical to modulate enzyme activity and substrate solubility. rsc.org Although specific studies detailing the lipase-catalyzed synthesis of this compound are limited, the general applicability of lipases for the synthesis of various esters, including isopropyl esters, is well-established. mdpi.comresearchgate.net
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. The goal is to design processes that are more environmentally benign and economically efficient. msu.edusphinxsai.com
Key green chemistry principles relevant to this compound synthesis include:
Waste Prevention : Designing syntheses to minimize the generation of waste. Biocatalytic methods, for example, are highly selective and produce minimal byproducts compared to some chemical routes. rsc.org
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Esterification is inherently a high atom economy reaction, with water being the only major byproduct.
Use of Less Hazardous Chemical Syntheses : Avoiding the use of toxic reagents like thionyl chloride and hazardous solvents like dichloromethane is a primary goal. rsc.orgrsc.org The classic Fischer esterification using HCl gas generated from less hazardous sources or using solid acid catalysts can be an improvement.
Use of Catalysis : Catalytic reagents (like acids or enzymes) are superior to stoichiometric reagents. Both the acid-catalyzed and enzymatic routes adhere to this principle. sphinxsai.com
Use of Safer Solvents and Auxiliaries : The choice of solvent has a significant impact on the environmental footprint of a process. Moving away from chlorinated solvents towards greener alternatives like tertiary alcohols (which are less prone to side reactions) or even solvent-free conditions is desirable. unibo.it
Use of Renewable Feedstocks : L-proline itself can be derived from renewable bio-based sources, making it a sustainable starting material. sphinxsai.com
A direct comparison between the traditional thionyl chloride method and a potential biocatalytic route for a related proline derivative (prolinamide) highlights the benefits of a green chemistry approach. The biocatalytic process avoids hazardous reagents and waste (SO₂ and HCl), uses a recyclable solvent, and significantly improves the atom economy from 45.5% to 86.4%. rsc.org These principles can be directly extrapolated to the synthesis of this compound.
Solvent-Free and Environmentally Benign Reaction Conditions
The pursuit of greener chemical processes has led to the exploration of synthesis methods for this compound that operate under solvent-free or environmentally benign conditions. These approaches aim to reduce the reliance on volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution.
One of the most established and straightforward methods for the esterification of amino acids is the Fischer-Speier esterification. In the context of this compound synthesis, this involves treating L-proline with isopropanol in the presence of a strong acid catalyst, typically gaseous hydrogen chloride. A significant environmental advantage of this method is that an excess of the alcohol reactant (isopropanol) can also serve as the reaction solvent, thereby eliminating the need for other potentially more hazardous solvents like chlorinated hydrocarbons. The reaction proceeds by protonation of the carboxylic acid group, which enhances its electrophilicity, followed by nucleophilic attack by isopropanol. The primary byproduct of this reaction is water.
Recent advancements in green chemistry have introduced the concept of Natural Deep Eutectic Solvents (NaDES) as potential media for organic reactions. L-proline itself can be a component of NaDES, for instance, in a mixture with glycerol. mdpi.com Such systems can act as both the solvent and catalyst, potentially offering a highly efficient and environmentally friendly route for synthesis. mdpi.com While applied to other reactions, this principle represents a promising avenue for the solvent-free synthesis of proline esters.
Another approach involves performing reactions under solvent-free conditions at elevated temperatures. For example, L-proline has been effectively used as a catalyst in solvent-free Mannich-type reactions, demonstrating the feasibility of conducting reactions with proline without a traditional solvent medium. researchgate.net This methodology relies on the physical mixing of reactants, where the catalytic process occurs at the interface of the molten substrates.
The table below summarizes findings from studies on environmentally benign esterification conditions, highlighting key parameters that influence reaction efficiency.
Table 1: Research Findings on Environmentally Benign Esterification Conditions
| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Advantage |
|---|---|---|---|---|---|
| HCl (gas) | L-Proline, Isopropanol | Reflux | 4-8 | >95 | Isopropanol used as both reactant and solvent. |
| L-Proline/Glycerol | Benzofuranone, Vanillin | 60 | 0.5 | 89 | Utilizes a biodegradable Natural Deep Eutectic Solvent. mdpi.com |
Development of Recyclable Catalytic Systems for Sustainable Production
Solid Acid Catalysts: A variety of solid acid catalysts are effective for esterification reactions and offer excellent recyclability. taylorfrancis.comresearchgate.net These materials, which include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, possess acidic sites on their surface that can catalyze the esterification of L-proline with isopropanol. The key advantage is the ease of separation; the catalyst can be simply filtered off from the reaction mixture upon completion. researchgate.net These catalysts have demonstrated high activity and can be reused multiple times with minimal loss of performance. nih.gov
Immobilized Organocatalysts: L-proline and its derivatives are powerful organocatalysts for various chemical transformations. nih.gov To render these catalysts recyclable, they can be immobilized on solid supports. Supports such as silica (B1680970), polymers (e.g., polyethylene glycol), and magnetic nanoparticles have been successfully used. researchgate.netresearchgate.netmdpi.com For instance, proline can be grafted onto a silica support, creating a heterogeneous catalyst that is easily recoverable. rsc.org Magnetic nanoparticles functionalized with proline derivatives offer a particularly elegant solution, as the catalyst can be separated from the reaction medium using an external magnet. mdpi.com
The following table presents data on the performance and reusability of various recyclable catalytic systems applicable to amino acid esterification.
Table 2: Performance of Recyclable Catalytic Systems in Esterification
| Catalyst System | Support Material | Reaction Type | Initial Yield (%) | Yield after 5 Cycles (%) | Separation Method |
|---|---|---|---|---|---|
| Amberlyst-15 | Polystyrene Resin | Esterification | 91.4 | >90 | Filtration researchgate.netmdpi.com |
| L-Proline Derivative | Magnetic Nanoparticles | Aldol (B89426) Reaction | 98 | 95 | Magnetic Decantation mdpi.com |
| Prolinamide | Silica (Silsesquioxane) | Aldol/Michael | >99 | >99 | Filtration uab.cat |
Application Paradigms of H Pro Oipr.hcl in Advanced Organic Synthesis
Role as a Key Proline Synthon in Peptide Chemistry
In the synthesis of peptides, the incorporation of proline residues can introduce significant conformational constraints, making them crucial for the structure and function of the final molecule. H-Pro-Oipr.HCl provides a readily available source of proline, with the isopropyl ester offering specific advantages in terms of solubility and reactivity.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. chempep.com The general process involves anchoring the C-terminal amino acid to a resin, followed by cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid until the desired sequence is complete. peptide.com
This compound is typically incorporated into an SPPS protocol after the Nα-protecting group (most commonly the base-labile Fmoc group) of the resin-bound amino acid has been removed. rsc.orguci.edu The free amine on the resin attacks the activated carboxyl group of an incoming Nα-protected amino acid. Conversely, to add the proline residue itself, an Nα-protected proline (e.g., Fmoc-Pro-OH) is first coupled to the resin-bound peptide chain. If this compound were to be the first amino acid loaded onto the resin, it would first require Nα-protection (e.g., with a Boc or Fmoc group), and its carboxyl group would be activated for attachment to a suitable resin, such as a Wang or 2-chlorotrityl resin for a C-terminal acid, or Rink amide resin for a C-terminal amide. uci.edu
The coupling step, which forms the peptide bond, requires activation of the carboxylic acid of the incoming amino acid. Common activating agents include carbodiimides or phosphonium/uronium salts like HBTU or HATU, often used with additives like HOBt or HOAt to improve efficiency and minimize side reactions. rsc.orguci.edu
Table 1: Illustrative SPPS Coupling Step Using a Proline Synthon
| Step | Reagents and Conditions | Purpose |
| Resin Swelling | DMF or DCM for 20-30 minutes. du.ac.in | Prepares the polymer matrix for efficient reagent diffusion. du.ac.in |
| Fmoc Deprotection | 20% piperidine (B6355638) in DMF, 2 x 10-30 min. chempep.comrsc.org | Removes the temporary Nα-Fmoc protecting group, exposing the free amine for the next coupling. |
| Washing | DMF, DCM. rsc.orguci.edu | Removes excess reagents and by-products from the deprotection step. |
| Coupling | Fmoc-Pro-OH (or other protected amino acid), activating agent (e.g., HBTU/HATU), and a non-nucleophilic base (e.g., DIPEA or NMM) in DMF. rsc.orguci.edu | Forms the new peptide bond between the activated amino acid and the resin-bound peptide chain. |
| Final Washing | DMF, DCM. rsc.org | Removes unreacted reagents and by-products, preparing the peptide-resin for the next cycle. |
This table illustrates a general coupling cycle in Fmoc-based SPPS where a proline residue is incorporated. The specific equivalents and reaction times may vary.
While SPPS is dominant, solution-phase peptide synthesis remains valuable, particularly for large-scale production. chempep.comgoogle.com In this classical approach, protected amino acids or peptide fragments are coupled in an appropriate solvent, and the product is isolated and purified after each step. ekb.eg
This compound is well-suited for this method. The hydrochloride salt is typically a stable, crystalline solid that is easily handled. Prior to coupling, the free amine is generated by treatment with a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl salt. ekb.eg The resulting free L-Proline isopropyl ester can then be coupled with an N-protected amino acid whose carboxyl group has been activated.
The isopropyl ester group enhances the solubility of the proline building block and its subsequent peptide fragments in common organic solvents used for synthesis, such as DMF, DCM, or DMAC, facilitating homogeneous reaction conditions. google.com
A key principle in complex chemical synthesis is the use of an orthogonal set of protecting groups, which allows for the selective removal of one group without affecting others. uchicago.eduorganic-chemistry.orgnih.gov This strategy is critical in peptide synthesis for managing the Nα-amino group, the C-terminal carboxyl group, and reactive amino acid side chains. nih.gov
The isopropyl ester of this compound can be integrated into such strategies. It is stable to the mildly basic conditions used to remove Fmoc groups (e.g., piperidine) and the standard acidic conditions used for Boc group removal (e.g., TFA). peptide.comnih.gov This stability allows it to protect the C-terminus while chain elongation proceeds using standard Fmoc or Boc chemistry.
The cleavage of the isopropyl ester itself requires specific, often harsher, conditions. One reported method involves the use of Lewis acids, such as aluminum chloride (AlCl₃), in a solvent like nitromethane. researchgate.net This allows for its selective removal in the presence of other acid- or base-labile groups, or groups removed by hydrogenolysis (like benzyl (B1604629) esters). researchgate.netwikipedia.org This differential reactivity is the essence of an orthogonal approach. wikipedia.org
Table 2: Orthogonal Protecting Group Compatibility with Isopropyl Ester
| Protecting Group | Typical Structure | Cleavage Conditions | Compatibility with Isopropyl Ester |
| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF (Base) chempep.com | Compatible (Isopropyl ester is stable) |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) (Acid) peptide.com | Compatible (Isopropyl ester is stable to standard TFA treatment) |
| Cbz (Z) | Carboxybenzyl | H₂/Pd-C (Hydrogenolysis) | Compatible (Isopropyl ester is stable) |
| Bzl | Benzyl (ester or ether) | H₂/Pd-C (Hydrogenolysis) or strong acid | Compatible (Isopropyl ester is stable to hydrogenolysis) |
| Oipr | Isopropyl Ester | AlCl₃ in CH₃NO₂ researchgate.net | Selectively cleavable under specific Lewis acidic conditions |
Utility in Asymmetric Synthesis and Chiral Induction
The inherent chirality of the proline ring makes this compound a valuable starting material for applications in asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction to produce one enantiomer or diastereomer in excess. wikipedia.orgsigmaaldrich.com After the transformation, the auxiliary is removed and can often be recovered. wikipedia.org
Derivatives of proline, including its esters, are effective chiral auxiliaries. This compound can be covalently attached to a substrate, for example, via an amide linkage to a carboxylic acid. The rigid, five-membered ring of the proline moiety creates a well-defined chiral environment. This structure can effectively shield one face of a reactive intermediate (such as an enolate), forcing an incoming reagent to attack from the less sterically hindered face. This mechanism controls the formation of new stereocenters with high diastereoselectivity. wikipedia.org Such strategies have been successfully applied in stereoselective alkylations and aldol (B89426) reactions.
Beyond its use as a transient auxiliary, the proline scaffold is a fundamental building block for a wide range of permanent chiral ligands and organocatalysts. This compound serves as an excellent and cost-effective starting material for the synthesis of these more complex structures.
Proline-derived structures are central to the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions. beilstein-journals.org For example, this compound can be chemically modified at the nitrogen atom to create a variety of catalysts. A prominent example is the synthesis of chiral diamines or phosphine (B1218219) ligands, where the proline ring provides the stereochemical backbone. These ligands can then be coordinated to transition metals to create catalysts for asymmetric hydrogenations, cross-couplings, or other transformations. The isopropyl ester can be retained as part of the final ligand structure or can be hydrolyzed or reduced to an alcohol to provide a different functional handle for further elaboration.
Integration into Natural Product Synthesis Strategies
The inherent chirality and constrained cyclic structure of the proline ring make this compound an invaluable chiral synthon for the total synthesis of various natural products. Its pre-defined stereochemistry is transferred to the target molecule, circumventing the need for challenging asymmetric steps, while the ester functional group provides a versatile handle for subsequent chemical manipulations.
Contribution to the Construction of Proline-Containing Macrocycles and Peptidomimetics
The synthesis of macrocyclic peptides and peptidomimetics presents a significant challenge due to the large entropic barrier to cyclization. Proline residues, introduced via precursors like this compound, play a pivotal role in overcoming this challenge. The rigid pyrrolidine (B122466) ring restricts the available conformational space of the linear peptide precursor, effectively pre-organizing it into a "turn" structure that favors macrocyclization. nih.govuni-kiel.deresearchgate.net This "turn-inducing" property minimizes the entropic penalty associated with bringing the N- and C-termini into proximity for ring closure, leading to higher yields and reduced side reactions like oligomerization. researchgate.net
This compound acts as a protected proline building block in standard solid-phase or solution-phase peptide synthesis. The isopropyl ester protects the carboxylic acid from unwanted reactions during chain elongation. Upon completion of the linear sequence, the ester can be selectively cleaved (e.g., via saponification) to reveal the C-terminal carboxylate for head-to-tail cyclization.
In the field of peptidomimetics—compounds designed to mimic the structure and function of peptides with enhanced stability—proline derivatives are fundamental for locking the molecule into a biologically active conformation. nih.gov The synthesis of complex peptidomimetic scaffolds, such as diketopiperazines, has been accomplished using proline methyl ester hydrochloride, demonstrating the utility of proline esters in constructing these constrained, bioactive structures. nih.gov
Table 1: Role of Proline Moieties in Macrocycle and Peptidomimetic Synthesis
| Structure Type | Cyclization Strategy | Role of Proline Moiety | Synthetic Advantage |
|---|---|---|---|
| Proline-Rich Macrocyclic Peptides (PRMPs) | Head-to-Tail Lactamization | Induces β-turns; pre-organizes linear precursor nih.gov | Overcomes entropic barrier to cyclization, increases yield |
| Diketopiperazines | Intramolecular Amidation | Forms a rigid bicyclic scaffold nih.gov | Creates conformationally locked peptide mimics |
| "Stapled" Peptides | Side-chain to Side-chain Linkage | Provides structural rigidity to the peptide backbone researchgate.net | Enhances helical stability and proteolytic resistance |
| Ferrocene (B1249389) Peptidomimetics | Template-Assisted Synthesis | Induces turn formation in conjunction with the ferrocene template nih.gov | Creates highly ordered structures with defined secondary motifs |
Application in the Total Synthesis of Alkaloids and Related Complex Molecules
L-proline and its esters are premier chiral building blocks for the enantioselective total synthesis of numerous alkaloids, particularly those featuring pyrrolidine, pyrrolizidine (B1209537), and indolizidine ring systems. rsc.orgresearchgate.net this compound provides the core pyrrolidine skeleton with a defined (S)-stereocenter. The isopropyl ester functionality is not merely a protecting group but a key reactive handle for constructing the complex polycyclic frameworks of these natural products.
A common strategy involves the reduction of the ester to a primary alcohol, a frequent substructure in pyrrolizidine alkaloids like (±)-isoretronecanol. researchgate.netiastate.edu Alternatively, the ester can be targeted by nucleophiles such as Grignard reagents to install further carbon-carbon bonds. The pyrrolizidine core, for instance, is often assembled via an intramolecular cyclization of a suitably functionalized proline derivative, highlighting the role of the starting material in directing the entire synthetic cascade. rsc.orgresearchgate.net The versatility of proline as a precursor has been demonstrated in the synthesis of a wide array of alkaloids, from simple structures like (+)-hygrine to more complex polyhydroxylated molecules like alexine. researchgate.net
Table 2: this compound as a Precursor in Alkaloid Synthesis
| Alkaloid Class | Core Structure | Key Transformation of Proline Ester | Example Alkaloid |
|---|---|---|---|
| Pyrrolidine Alkaloids | Monocyclic Pyrrolidine | N-alkylation and side-chain elaboration | (+)-Hygrine researchgate.net |
| Pyrrolizidine Alkaloids | Bicyclic 5/5 System | Reduction of ester to alcohol, followed by intramolecular cyclization rsc.orgiastate.edu | (±)-Isoretronecanol, Alexine researchgate.net |
| Indolizidine Alkaloids | Bicyclic 5/6 System | Ring expansion or chain extension followed by cyclization | (-)-Slaframine |
| Tropane Alkaloids | Bicyclic 5/7 System | N-functionalization and construction of the seven-membered ring | Tropinone |
Advanced Functionalization and Derivatization Applications
Beyond its role as a structural backbone, the proline ring system derived from this compound can undergo advanced, chemoselective transformations. These methods allow for late-stage functionalization, enabling the synthesis of peptides and other molecules with novel properties and functionalities directly on the proline scaffold.
Chemoselective Transformations of the Proline Ring System
Modern synthetic methods allow for the precise modification of the proline ring itself, even when incorporated within a larger peptide sequence. The isopropyl ester and N-acyl groups typically remain intact, allowing for targeted C-H functionalization of the pyrrolidine ring. researchgate.net
One powerful technique is the Shono-type oxidation, which can introduce hydroxyl or alkoxy groups at the C5 position (alpha to the nitrogen), creating an aminal intermediate that can be further functionalized with various nucleophiles. researchgate.net Furthermore, transition-metal catalysis has enabled the direct C(sp³)–H functionalization of proline residues. For example, iron-catalyzed hydroxylation can selectively install a hydroxyl group at the C5 position. researchgate.net These methods provide access to functionally diverse proline analogs that would be difficult to synthesize otherwise. A related and highly versatile strategy, termed "proline editing," involves synthesizing a peptide with hydroxyproline (B1673980) and then using the hydroxyl group as a reactive handle for a vast array of subsequent chemical modifications, including oxidation, substitution, and conjugation reactions. nih.govacs.orgumn.edu
Table 3: Advanced Chemoselective Functionalizations of the Proline Ring
| Transformation Type | Reagents / Catalyst | Position of Functionalization | Resulting Modification |
|---|---|---|---|
| Shono-type Oxidation | Electrochemical or Chemical Oxidants (e.g., NFSI) researchgate.net | C5 (α to Nitrogen) | Hydroxylation, Alkoxylation |
| Fe-Catalyzed C-H Oxidation | Fe(PDP), H₂O₂ researchgate.net | C5 | Hydroxylation |
| Cu-Catalyzed C-H Oxidation | Cu(I) / Selectfluor II researchgate.net | C5 | Fluorination, Amination |
| Proline Editing (via Hyp) | Mitsunobu, Oxidation, Substitution Reagents nih.govacs.org | C4 (via Hydroxyproline) | Diverse functional groups (azide, alkyne, thiol, etc.) |
Tandem Reaction Sequences Featuring this compound as a Reactive Intermediate
Tandem, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. A molecule containing a proline unit derived from this compound can be designed to undergo such a sequence. The conformational rigidity of the proline ring can act as a template, positioning distant reactive groups for an intramolecular reaction, thereby triggering a cascade.
For example, a linear molecule constructed with a proline "turn" element could facilitate a tandem intramolecular cycloaddition followed by a lactamization. While proline itself is a renowned organocatalyst for tandem reactions via enamine intermediates, researchgate.netwikipedia.org its role as a structural component in a reactive intermediate is also significant. Strategies for synthesizing substituted prolines often rely on tandem sequences, such as a Michael addition followed by an intramolecular cyclization, to construct the ring system in a stereocontrolled manner. nih.gov Designing a substrate where the proline ester moiety participates in or terminates such a cascade is a sophisticated approach to building molecular complexity rapidly.
Table 4: Hypothetical Tandem Reaction Sequence Involving a Proline-Containing Intermediate
| Step | Reaction Type | Description | Intermediate/Product |
|---|---|---|---|
| 1 | Michael Addition | An external nucleophile adds to an α,β-unsaturated system on a linear precursor containing a proline ester. | Acyclic enolate intermediate |
| 2 | Intramolecular Aldol/Mannich | The enolate, held in proximity by the proline turn, attacks an intramolecular electrophile (aldehyde or imine). | Cyclic intermediate with new stereocenters |
| 3 | Lactamization | Deprotection of the isopropyl ester triggers spontaneous cyclization onto a nearby amine. | Fused polycyclic lactam |
| Overall | Michael-Aldol-Lactamization Cascade | A linear precursor is rapidly converted into a complex polycyclic architecture. | Complex heterocyclic molecule |
Mechanistic Investigations and Computational Studies of Proline Ester Reactivity
Kinetic and Mechanistic Elucidation of Esterification and De-esterification Processes
The esterification and de-esterification of proline derivatives are fundamental processes that dictate their stability and synthetic utility. Kinetic studies aim to determine reaction rates and identify rate-determining steps, while mechanistic investigations elucidate the step-by-step pathways involved.
Proline itself can act as a catalyst in various reactions, including esterification and transesterification, often proceeding through enamine or iminium intermediates researchgate.netresearchgate.netacs.orgpnas.orgillinois.edu. For instance, in the proline-catalyzed aldol (B89426) reaction, enamine formation between proline and a carbonyl compound is a key step, followed by addition to another carbonyl species and subsequent hydrolysis researchgate.netacs.orgpnas.org. The rate-determining step can vary depending on the specific reaction conditions and substrates, with hydrolysis of iminium ions or enamine formation being identified in different contexts researchgate.net.
De-esterification, or hydrolysis, of proline esters typically involves nucleophilic attack at the carbonyl carbon of the ester group. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. For example, enzyme-catalyzed hydrolysis, such as that performed by Pig liver esterase (PLE), can selectively cleave ester bonds in proline derivatives beilstein-journals.org. Computational studies, including Density Functional Theory (DFT), have been employed to model these processes, providing insights into transition states and activation energies for both esterification and de-esterification pathways researchgate.netacs.orgrsc.orgrsc.org.
Studies on Stereoselectivity and Diastereoselectivity Control in Reactions Involving Proline Esters
The inherent chirality of proline, coupled with the potential for creating new stereocenters during reactions, makes stereoselectivity and diastereoselectivity critical considerations in proline ester chemistry.
Influence of Proline Chirality on Enantiomeric and Diastereomeric Excess
The stereochemistry of the proline residue itself significantly impacts the stereochemical outcome of reactions. The (S)-configuration of L-proline is commonly used, and its chiral center can direct the formation of new stereocenters in the product. Studies on the alkylation of proline ester enolates, for example, have shown that the diastereoselectivity of the reaction is dependent on factors such as the N-protecting group and the alkylating reagent nih.gov. The steric bulk of the ester group, rather than its absolute configuration, has also been implicated in enhancing selectivity in some cases nih.gov.
When proline derivatives are used as chiral auxiliaries or catalysts, the enantiomeric excess (ee) and diastereomeric excess (de) of the products are key metrics. For instance, in proline-catalyzed aldol reactions, high enantioselectivities (e.g., 88:12 er) have been achieved, demonstrating the effectiveness of proline in controlling stereochemical outcomes illinois.eduresearchgate.net. Similarly, the [3+2] cycloaddition reactions involving N-metalated azomethine ylides and nitroalkenes, where proline derivatives can be involved, show metal-dependent stereoselectivity, with lithium and silver salts promoting different cycloadducts acs.org.
Analysis of Transition State Geometries for Stereochemical Outcome Prediction
Predicting and understanding the stereochemical outcome of reactions often relies on the analysis of transition state geometries. Computational methods, particularly DFT, are instrumental in visualizing and characterizing these transient species.
In proline-catalyzed aldol reactions, DFT calculations have been used to analyze the transition states for the C-C bond-forming step between the enamine intermediate and the aldehyde researchgate.netacs.org. These studies help explain the origin of catalysis and stereoselectivity by identifying the preferred orientations of the enamine and aldehyde within the transition state, often involving interactions with the proline's carboxylic acid group researchgate.netacs.org. For example, the relative orientation of the active methylene (B1212753) of the enamine and the carboxylic acid group of proline, as well as the attack mode on the aldehyde carbonyl, are crucial factors analyzed in predicting the syn/anti product ratios researchgate.net.
In other reactions, such as the [3+2] cycloaddition of azomethine ylides with nitroalkenes, computational studies have been employed to propose models explaining the variable stereochemical outcomes influenced by metal salts, providing insights into the transition state geometries acs.org.
Computational Chemistry and Theoretical Approaches to Proline Ester Systems
Computational chemistry offers powerful tools for dissecting the complex reactivity and conformational behavior of proline esters, complementing experimental findings.
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
DFT calculations are widely used to investigate reaction mechanisms, identify intermediates, and determine activation energies for reactions involving proline esters. These studies provide atomic-level details that are often inaccessible through experimental methods alone.
DFT has been applied to understand the mechanism of proline-catalyzed aldol reactions, detailing the formation of enamine intermediates, their subsequent reaction with aldehydes, and the role of the carboxylic acid group in activating the aldehyde researchgate.netacs.orgrsc.org. Calculations have explored various pathways, including those involving oxazolidinone intermediates, and have been used to explain the observed stereoselectivity by analyzing the geometries of transition states researchgate.netacs.orgpnas.org. For example, DFT has been used to study the transamidation reaction catalyzed by L-proline, identifying the rate-determining step and activation barriers researchgate.net. Furthermore, DFT studies have been conducted on the reactions of proline esters with high-valent transition metal halides, providing insights into mechanistic aspects and structural characterization of metal products rsc.orgrsc.org.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of proline and its derivatives in solution. These simulations can provide information on how structural flexibility influences reactivity.
MD simulations have been used to analyze the conformational equilibrium of proline and its derivatives, such as N-acetyl-L-proline and 4-hydroxy-L-proline, in various solvents researchgate.netacs.org. These studies often combine MD with NMR spectroscopy and DFT calculations to accurately predict conformer populations and geometries researchgate.netacs.org. For instance, simulations have investigated the interconversion between Cγ-endo and Cγ-exo conformers of proline researchgate.netacs.org. In the context of peptides, MD simulations have been used to study proline cis/trans isomerization and its impact on protein dynamics nih.govresearchgate.net. While direct reactivity prediction from MD alone can be challenging, understanding the conformational landscape is a prerequisite for interpreting and predicting how molecular structure influences reaction pathways.
Advanced Analytical Methodologies for Research Validation in H Pro Oipr.hcl Chemistry
Chromatographic Techniques for Purity and Yield Assessment in Synthetic Protocols
Chromatographic methods are indispensable for separating, identifying, and quantifying components within a mixture, making them vital for assessing the purity and yield of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic peptides and related compounds, including H-Pro-Oipr.HCl bachem.comknauer.netlcms.czalmacgroup.com. It is employed to monitor the progress of synthetic reactions by tracking the consumption of starting materials and the formation of products and by-products bachem.comknauer.net. Reversed-phase HPLC (RP-HPLC), typically utilizing C18-modified silica (B1680970) stationary phases and UV detection, is the standard for peptide purity assessment bachem.comlcms.czalmacgroup.com. The separation is based on the hydrophobicity of the compounds, with mobile phases often containing trifluoroacetic acid (TFA) for improved peak shape and resolution bachem.comlcms.cz. By analyzing the chromatogram, the percentage purity of this compound can be determined, and the presence of related impurities, such as deletion sequences or incompletely deprotected species, can be identified and quantified almacgroup.comalmacgroup.com. HPLC is also frequently coupled with Mass Spectrometry (MS) for more comprehensive analysis almacgroup.comthermofisher.com.
Illustrative HPLC Purity Assessment Data
| Parameter | Typical Value/Description | Relevance to this compound Validation |
| Column Type | C18 Reversed-Phase Column | Standard for peptide analysis |
| Mobile Phase A | Water with 0.1% TFA | Elutes polar impurities |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Elutes less polar compounds |
| Gradient Elution | Increasing % of Mobile Phase B over time | Separates this compound from impurities |
| Detection | UV at 210-220 nm | Detects peptide chromophores |
| Purity Metric | Area percentage of the main peak | Quantifies this compound purity |
| Impurity Profiling | Identification and quantification of minor peaks | Detects synthesis by-products |
If this compound is synthesized via asymmetric routes, or if its constituent amino acids (like Proline) are chiral, determining enantiomeric purity is critical chiraltech.comresearchgate.netsigmaaldrich.comdigitellinc.com. Chiral chromatography employs stationary phases designed to interact differently with enantiomers, enabling their separation and quantification. Techniques such as chiral HPLC, utilizing specialized chiral stationary phases (CSPs), are employed to resolve enantiomers chiraltech.comsigmaaldrich.com. These methods are essential for assessing the enantiomeric excess (ee) of chiral building blocks or the final this compound, ensuring that the desired stereoisomer is predominantly formed chiraltech.comdigitellinc.com. Chiral HPLC can be coupled with mass spectrometry (HPLC-ESI-MS/MS) for enhanced sensitivity and specificity in determining chiral purity, even at trace levels digitellinc.com.
Illustrative Chiral HPLC Enantiomeric Purity Data
| Parameter | Typical Value/Description | Relevance to this compound Validation |
| Column Type | Chiral Stationary Phase (e.g., CHIROBIOTIC R, ZWIX) | Enables enantiomer separation |
| Mobile Phase | Methanol/Water mixtures, potentially with additives | Optimizes separation of enantiomers |
| Detection | UV or MS | Detects and quantifies enantiomers |
| Enantiomeric Excess (ee) | % ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100 | Confirms stereochemical purity |
| Example Result | >99% ee for the desired enantiomer | Indicates successful asymmetric synthesis |
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic methods are fundamental for confirming the molecular structure, connectivity, and functional groups of synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules, including stereochemical and regiochemical assignments uzh.chyoutube.comnmims.edunih.govcreative-proteomics.comopenaccessjournals.com. For this compound, NMR techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, TOCSY, NOESY) provide information about the connectivity of atoms, the chemical environment of nuclei, and the spatial proximity of protons uzh.chyoutube.comnmims.edu. These data are crucial for confirming the sequence of amino acids, the presence of specific linkages, and the relative stereochemistry of chiral centers within this compound uzh.chnmims.edunih.gov. NMR can also identify and characterize reaction intermediates, offering insights into the reaction mechanism uzh.ch.
Illustrative NMR Data for Structural Elucidation
| Spectroscopic Data | Information Obtained | Relevance to this compound Validation |
| ¹H NMR | Chemical shifts (ppm) of protons, integration values, coupling patterns (J values) | Confirms presence and environment of hydrogen atoms, aids in identifying functional groups and connectivity. |
| ¹³C NMR | Chemical shifts (ppm) of carbon atoms | Identifies carbon backbone, functional groups, and stereocenters. |
| 2D NMR (COSY) | ¹H-¹H scalar coupling correlations (through-bond) | Establishes connectivity between adjacent protons, confirming backbone structure. |
| 2D NMR (TOCSY) | ¹H-¹H spin system correlations (through-bond) | Identifies complete spin systems within amino acid residues, aiding residue assignment. |
| 2D NMR (NOESY) | ¹H-¹H through-space correlations (Nuclear Overhauser Effect) | Provides information on spatial proximity of protons, crucial for stereochemical assignments and folding. |
| Assignment Example | Specific ¹H chemical shifts for proline ring protons, amide protons, etc. | Confirms the presence and specific arrangement of proline and other residues in this compound. |
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of synthesized compounds, as well as for identifying and characterizing reaction intermediates and by-products thermofisher.commdpi.comresearchgate.netnih.govnih.gov. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can accurately measure the mass-to-charge ratio (m/z) of this compound, confirming its molecular formula thermofisher.commdpi.comnih.gov. Fragmentation patterns obtained from tandem MS (MS/MS) can provide further structural details, including the sequence of amino acids in a peptide thermofisher.comnih.gov. MS is also crucial for detecting and identifying impurities that may arise during synthesis, complementing HPLC analysis almacgroup.comthermofisher.com.
Illustrative Mass Spectrometry Data for Characterization
| MS Technique | Information Obtained | Relevance to this compound Validation |
| ESI-MS | Accurate molecular weight (m/z) of the protonated or deprotonated molecule ([M+H]⁺, [M-H]⁻) | Confirms the molecular mass of this compound, providing direct evidence of its formation. |
| MS/MS (Tandem MS) | Fragmentation patterns of the parent ion | Provides sequence information by breaking the molecule into smaller, characteristic fragments. |
| High-Resolution MS (HRMS) | Precise mass measurement (e.g., to 4 decimal places) | Allows for determination of the elemental composition, confirming the exact molecular formula. |
| Impurity Detection | m/z values of by-products or degradation products | Identifies and quantifies impurities that may co-elute or be present in the synthesized sample. |
| Example Result | For this compound (C8H15NO2·HCl), the expected monoisotopic mass of the free base is ~173.11 Da. | The measured m/z value should correspond to the protonated form of this compound. |
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is valuable for identifying the presence or absence of specific functional groups within a molecule, thereby monitoring chemical transformations during synthesis openaccessjournals.comrflow.aisolubilityofthings.commsu.edujove.com. For this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as amide bonds (typically observed around 1650-1690 cm⁻¹), amine groups (around 3300-3500 cm⁻¹), and carbonyl groups if present in the 'Oipr' moiety rflow.aisolubilityofthings.commsu.edujove.com. By comparing the IR spectrum of the synthesized product with reference spectra or by observing changes in characteristic absorption bands during the synthesis, researchers can confirm successful functional group transformations and the formation of the desired chemical bonds in this compound rflow.aisolubilityofthings.comjove.com.
Illustrative IR Spectroscopy Data for Functional Group Analysis
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Relevance to this compound Validation |
| Amide (C=O stretch) | 1650–1690 | Confirms the presence of peptide bonds within this compound. |
| Amide (N-H stretch) | 3300–3500 | Indicates the presence of amine/amide functionalities. |
| Amine (N-H stretch) | 3300–3500 | Confirms the presence of amine groups, potentially in the side chain or salt form. |
| C-H stretch (aliphatic) | 2850–2970 | Indicates the presence of alkyl chains in the molecule. |
| C-O stretch (ester/ether) | 1000–1300 | May be relevant depending on the structure of the 'Oipr' moiety. |
Future Directions and Emerging Research Avenues in Proline Ester Chemistry
Development of Novel Catalytic Applications Beyond Traditional Organocatalysis
While L-proline and its esters are celebrated for their role in asymmetric organocatalysis, particularly in enamine and iminium ion-mediated reactions like aldol (B89426) and Mannich condensations, new research is pushing these compounds into novel catalytic territories. rsc.orgwikipedia.orgnih.gov These developments involve synergistic combinations with other catalytic fields, such as metal catalysis and photocatalysis, to unlock new reactivity and efficiency.
One significant area of exploration is the use of proline derivatives as chiral ligands for transition metal catalysts. Proline's rigid pyrrolidine (B122466) ring and available functional groups (the secondary amine and the ester's carbonyl) make it an effective bidentate ligand that can create a well-defined chiral environment around a metal center. rsc.org This has been successfully demonstrated in copper-catalyzed amination reactions of aryl iodides, where L-proline as a ligand allowed the reactions to proceed at room temperature with excellent functional group tolerance. acs.org Similarly, a novel titanium/proline-derived catalyst system has been reported for the enantioselective synthesis of propargyl alcohols, showcasing the potential of proline-based ligands to achieve high stereocontrol in metal-catalyzed C-C bond formation. chemrxiv.org
Another burgeoning frontier is the merger of proline catalysis with photoredox catalysis. This dual-catalytic approach enables enantioselective reactions under mild, oxidant-free conditions. For instance, the combination of a photocatalyst with L-proline has been shown to facilitate the enantioselective oxidative cross-dehydrogenative coupling of acyclic benzylic secondary amines with ketones, producing β-amino carbonyl compounds with high enantioselectivity (up to 99% ee). rsc.org Furthermore, L-proline has been incorporated into nanostructured materials, such as L-Proline-TiO2/BiOBr nanocomposites, which exhibit enhanced photocatalytic activity for degrading organic dyes under visible light. nih.gov These hybrid systems demonstrate that proline derivatives can play a role in developing more sustainable, light-driven chemical processes.
| Catalytic System | Reaction Type | Role of Proline Derivative | Key Finding | Reference(s) |
| Copper(I) / L-proline | C-N Bond Formation (Amination) | Chiral Ligand | Enables room-temperature amination of aryl iodides with ammonium (B1175870) chloride. | acs.org |
| Titanium(IV) isopropoxide / Proline-derived ligand | C-C Bond Formation (Alkynylation) | Chiral Ligand | Achieves high enantioselectivity in the synthesis of propargyl alcohols. | chemrxiv.org |
| Ru(bpy)3Cl2 (Photocatalyst) / L-proline | Cross-Dehydrogenative Coupling | Organocatalyst & H-bond donor | Facilitates enantioselective coupling of amines and ketones under visible light. | rsc.org |
| L-Proline-TiO2/BiOBr | Photocatalytic Degradation | Photosensitizer / Surface Modifier | Enhances degradation of organic dyes under visible and near-IR light. | nih.gov |
Integration of H-Pro-Oipr.HCl into Automated Flow Chemistry and Continuous Synthesis Platforms
The principles of green chemistry have spurred interest in continuous flow synthesis, which offers advantages such as improved safety, scalability, and process control over traditional batch methods. A key requirement for efficient flow chemistry is the use of immobilized or heterogeneous catalysts that can be retained within the reactor. Proline-based catalysts, including esters like this compound, are prime candidates for integration into these systems.
The heterogenization of proline catalysts is a critical step toward their use in flow reactors. This is typically achieved by immobilizing the proline derivative onto a solid support, such as silica (B1680970), polymers (e.g., polystyrene), or even Teflon. nih.govresearchgate.netnih.gov These supported catalysts combine the high selectivity of homogeneous organocatalysts with the practical benefits of heterogeneous systems, namely easy separation and catalyst recycling. researchgate.netscilit.com Research has demonstrated that supported proline catalysts can be effectively used in continuous-flow aldol, α-amination, and Michael reactions. rsc.org
A notable example is the development of a packed-bed column reactor using proline tetrazole, a proline derivative, for heterogeneous organocatalytic synthesis. nih.gov This system operates at ambient temperature and provides quantitative yields and excellent enantioselectivities for aldol and Mannich reactions, allowing for continuous production without the need to change the catalyst column. nih.gov The future application of this compound in this context would involve its covalent attachment to a suitable solid support, allowing it to be packed into a column for use in a continuous flow reactor. This approach not only enhances sustainability by enabling catalyst reuse but also allows for the production of fine chemicals with high efficiency and purity.
Exploration of Bio-orthogonal and Chemoprotective Strategies with Proline Esters
The unique structural constraints imposed by the proline ring are of great interest in chemical biology and peptide science. sigmaaldrich.comnih.gov Proline esters are emerging as valuable tools in bio-orthogonal chemistry—reactions that can proceed in a complex biological environment without interfering with native biochemical processes.
One innovative application is the development of photoactivatable proline derivatives for use in photoaffinity labeling to identify biological targets of small molecules. uzh.ch For example, "PhotoProline," a proline derivative containing a diazirine group at the 4-position, has been synthesized. uzh.ch This molecule can be incorporated into peptides, and upon UV irradiation, it forms a reactive carbene that covalently crosslinks to nearby binding partners, enabling their identification. The synthesis of such probes often involves proline ester intermediates.
Furthermore, proline derivatives functionalized with azides or alkynes are being developed for use in "click chemistry," a class of highly efficient and specific bioorthogonal reactions. nih.gov The δ-azidation of L-proline methyl esters, for example, provides a chemical handle that can be used for late-stage diversification of peptides, allowing for the attachment of fluorescent probes, drugs, or other moieties. researchgate.net
In the context of synthesis, the ester group of compounds like this compound can serve a chemoprotective function. In peptide synthesis or the stereoselective alkylation of proline derivatives, the ester group protects the carboxylic acid from unwanted side reactions while activating the α-carbon for desired transformations. nih.gov The choice of ester (e.g., methyl vs. isopropyl vs. tert-butyl) can influence the steric environment and thus the diastereoselectivity of reactions, highlighting the ester's role beyond simple protection. nih.govmedchemexpress.com
Rational Design of Next-Generation Proline-Based Reagents and Catalysts Through Computational Methods
The development of new catalysts has been significantly accelerated by the use of computational chemistry. nih.gov For proline-based organocatalysis, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity. acs.orgnih.gov These theoretical studies allow researchers to analyze the transition states of reactions, such as the proline-catalyzed aldol reaction, and identify the key non-covalent interactions that control the stereochemical outcome. nih.govresearchgate.netpnas.org
The insights gained from these mechanistic studies are now being used for the rational, in silico design of next-generation catalysts. nih.gov Instead of relying solely on experimental screening, researchers can now computationally evaluate libraries of potential catalyst designs to predict their effectiveness. acs.org For example, computational models like the Houk-List model, which was developed based on DFT calculations, provide a framework for predicting how modifications to the proline scaffold will affect enantioselectivity. acs.orgcompchemhighlights.org
Software tools have been developed to automate the screening process. The Asymmetric Catalyst Evaluation (ACE) software, for instance, uses molecular mechanics to predict the enantiomeric excess of organocatalytic reactions, and its reliability has been demonstrated for proline-catalyzed aldolizations. nih.gov By calculating the relative energies of the stereocontrolling transition states, these programs can screen dozens of potential catalyst structures, prioritizing the most promising candidates for experimental synthesis and testing. acs.org This synergy between computation and experimentation allows for the fine-tuning of catalyst structures to achieve higher activity and selectivity, moving beyond incremental improvements to the intelligent design of novel, high-performance proline-based reagents.
| Computational Method | Application in Proline Chemistry | Key Insights Provided | Reference(s) |
| Density Functional Theory (DFT) | Mechanistic Studies of Aldol/Mannich Reactions | Elucidation of transition state geometries, role of hydrogen bonding, prediction of stereochemical outcomes. | acs.orgnih.govnih.gov |
| Continuum Solvation Models (e.g., SMD) | Effect of Solvent on Reactivity | Understanding how solvents stabilize charges and alter reaction energy barriers. | acs.orgcompchemhighlights.orgacs.org |
| Automated Computational Toolkits (e.g., AARON) | Virtual Screening of Catalyst Libraries | High-throughput prediction of enantioselectivities for new catalyst designs before synthesis. | acs.org |
| Molecular Mechanics (MM) Software (e.g., ACE) | Rapid Prediction of Stereoselectivity | Fast evaluation of competing diastereomeric transition states to guide experimental efforts. | nih.gov |
Q & A
Q. How should interdisciplinary teams structure collaborative research on this compound’s therapeutic potential?
- Guidelines : Define roles using a Responsibility Assignment Matrix (RAM). Hold weekly cross-disciplinary meetings to align biochemical, pharmacological, and clinical objectives .
Critical Analysis and Innovation
Q. What gaps exist in current literature on this compound’s metabolic fate, and how can they be addressed?
- Identified Gaps : Limited data on hepatic metabolism and transporter-mediated uptake.
- Innovative Approach : Use CRISPR-edited organoids to model human-specific metabolic pathways .
Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
